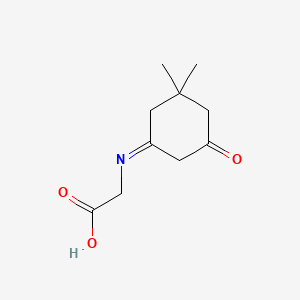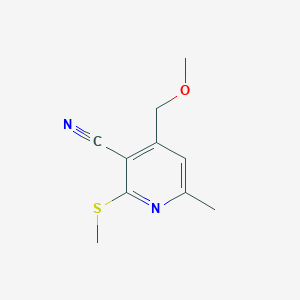![molecular formula C15H10FN3OS B5508508 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide and related compounds involves combining nicotinic acid with sulfur-containing thiophene or thiazole rings, leading to a series of derivatives with potential fungicidal activities. Such derivatives are identified and characterized through spectroscopic methods, including 1H NMR, 13C NMR, and HRMS spectra, indicating a meticulous design and synthesis process aimed at enhancing biological activity (Wu et al., 2022).
Molecular Structure Analysis
Structural characterization of nicotinamide derivatives, including those incorporating thiazole rings, is essential for understanding their biological activity. X-ray crystallography, 1D and 2D NMR techniques, UV-Visible and IR spectroscopies, and elemental analysis are employed to detail the molecular structure. Such comprehensive analysis aids in elucidating the compound's mechanism of action and potential for modification to enhance efficacy (Burnett, Johnston, & Green, 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by their structure, with the presence of fluorophenyl and thiazole rings offering unique sites for further chemical modification. These structural elements are crucial for the compound's fungicidal, anti-inflammatory, and anticancer activities, demonstrating a relationship between chemical structure and biological function (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, including solubility, melting points, and crystal structure, are determined through various analytical techniques. These properties are essential for the compound's application in biological systems, influencing its bioavailability and efficacy as a potential therapeutic agent (Hökelek, Çaylak, & Necefoğlu, 2008).
Chemical Properties Analysis
Nicotinamide derivatives exhibit a wide range of chemical properties, including their reactivity towards other compounds, stability under various conditions, and the ability to form co-crystals with other molecules. These properties are crucial for their potential therapeutic applications, requiring detailed investigation to optimize their use (Zhang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
- N-(thiophen-2-yl) nicotinamide derivatives, including compounds related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide, have shown promising fungicidal activities. For instance, specific compounds in this class exhibited excellent fungicidal activities against cucumber downy mildew, surpassing some commercial fungicides (Wu et al., 2022).
Structural Characterization and Biological Activity
- Nicotinamides, including similar structures, have been utilized as antimicrobial agents and inhibitors of biological processes. The structural characterization of these compounds is crucial in understanding their biological activity, which includes antimicrobial, antioxidant, and anti-inflammatory properties (Burnett et al., 2015).
Antileukemic Activity
- Studies have explored the impact of nicotinamide and related compounds on the antileukemic activity of 2-amino-1,3,4-thiadiazole. These studies suggest that certain nicotinamide analogs can influence leukemia treatment outcomes (Oettgen et al., 1960).
Neuronal Cell Protection
- Some derivatives of nicotinamide have been investigated for their neuroprotective properties. For instance, a specific Na+/Ca2+ exchange inhibitor derived from nicotinamide showed potential in protecting against neuronal cell damage (Iwamoto & Kita, 2006).
Antiproliferative and Apoptosis-Inducing Agents
- Certain nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential as cancer treatment agents (Zhang et al., 2018).
Antimicrobial Activity
- Nicotinamide-thiazole derivatives have shown significant antimicrobial activity, indicating their potential use in addressing bacterial and fungal infections (Venkatasubramanian et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYYJTFNFCOQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)


![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)